![molecular formula C4H5NaO5 B8006720 L-Malic acid hydrogen 1-sodium salt](/img/structure/B8006720.png)
L-Malic acid hydrogen 1-sodium salt
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Overview
Description
L-Malic acid hydrogen 1-sodium salt is a disodium salt of L-malic acid. It is used as a resolving agent to separate enantiomers of certain racemic compounds. It is also used as a chiral auxiliary in organic synthesis for the preparation of a wide range of organic compounds .
Molecular Structure Analysis
The molecular formula of L-Malic acid hydrogen 1-sodium salt is C4H5NaO5 . It is a dicarboxylic acid and is one of the most promising building block chemicals that can be produced from renewable sources .
Chemical Reactions Analysis
The р K values of maleic acid dissociation in water–ethanol and water–dimethylsulfoxide solvents are determined. It is established that the р K values grow along with the content of the nonaqueous component in a water–organic mixture .
Physical And Chemical Properties Analysis
Malic acid is more soluble in water than fumaric acid. The melting point of maleic acid (135 °C) is also much lower than that of fumaric acid (287 °C). As confirmed by X-ray crystallography, maleic acid is planar .
Mechanism of Action
Safety and Hazards
Future Directions
With increasing concerns surrounding environmental issues in recent years, microbial fermentation for the production of L-malic acid was extensively explored as an eco-friendly production process. The rapid development of genetic engineering has resulted in some promising strains suitable for large-scale bio-based production of malic acid .
properties
IUPAC Name |
sodium;(3S)-3,4-dihydroxy-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJOZCIMYABYPO-DKWTVANSSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;(3S)-3,4-dihydroxy-4-oxobutanoate |
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